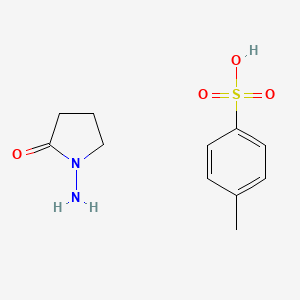

1-(Amino)-2-pyrollidinone p-toluenesulfonate

Description

Properties

IUPAC Name |

1-aminopyrrolidin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-6-3-1-2-4(6)7/h2-5H,1H3,(H,8,9,10);1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMURWDRIEUJHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924898-12-4 | |

| Record name | 2-Pyrrolidinone, 1-amino-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924898-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a specialty chemical featuring the pharmacologically significant γ-lactam core, functionalized with a reactive N-amino group. The formation of the p-toluenesulfonate salt enhances the compound's stability and crystallinity, making it a more manageable reagent in a laboratory setting compared to the free base. While not extensively documented as a standalone therapeutic agent, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The pyrrolidinone ring is a cornerstone of nootropic drugs like piracetam, and its derivatives are explored for a wide range of biological activities. The presence of a primary amino group on the nitrogen atom of the lactam ring opens up a plethora of possibilities for further chemical modifications.

Core Chemical and Physical Properties

Detailed experimental data for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is not widely available in public literature. The information is primarily sourced from commercial suppliers.

| Property | Value | Source |

| CAS Number | 924898-12-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

For the free base, 1-Aminopyrrolidin-2-one (CAS 6837-14-5), the following properties are available:

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | [4] |

| Molecular Weight | 100.12 g/mol | [4] |

| Topological Polar Surface Area | 46.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 1-Aminopyrrolidin-2-one

This procedure is adapted from the known reaction of γ-butyrolactone with hydrazine hydrate.[5][6]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and hydrazine hydrate (80% solution, 1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

The product, 1-aminopyrrolidin-2-one, may precipitate upon cooling. If not, the excess hydrazine and water can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a solid.

Caption: Synthesis of 1-Aminopyrrolidin-2-one.

Step 2: Formation of the p-Toluenesulfonate Salt

This protocol is a general method for the preparation of p-toluenesulfonate salts of amino compounds.[7]

Protocol:

-

Dissolve the synthesized 1-aminopyrrolidin-2-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.

-

Slowly add the p-toluenesulfonic acid solution to the 1-aminopyrrolidin-2-one solution with stirring at room temperature.

-

The p-toluenesulfonate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Formation of the p-Toluenesulfonate Salt.

Spectroscopic and Analytical Characterization

While specific spectra for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate are not publicly available, the expected characteristics can be inferred from its structure and data for the precursor.

-

¹H NMR: The spectrum is expected to show signals for the pyrrolidinone ring protons, typically in the range of 1.5-3.5 ppm. The aromatic protons of the p-toluenesulfonate counter-ion would appear as two doublets in the aromatic region (around 7.1 and 7.5 ppm), and the methyl group of the tosylate would be a singlet around 2.3 ppm. The protons of the amino group will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the lactam around 175 ppm. The aliphatic carbons of the pyrrolidinone ring will be in the upfield region, while the aromatic carbons of the tosylate will be in the downfield region (125-145 ppm), with the methyl carbon around 21 ppm.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (around 1680-1700 cm⁻¹), N-H stretching vibrations for the amino group (around 3200-3400 cm⁻¹), and characteristic S=O stretches from the sulfonate group (around 1175 and 1035 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the molecular ion for the free base, 1-aminopyrrolidin-2-one, at m/z 101.07 [M+H]⁺.

Applications in Drug Development and Organic Synthesis

The utility of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in drug development lies in its role as a versatile synthetic intermediate. The N-amino-γ-lactam moiety is a valuable scaffold for building more complex molecular architectures.

As a Nucleophilic Building Block

The primary amino group can act as a nucleophile in a variety of reactions, allowing for the introduction of diverse substituents. This is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylamino-pyrrolidinones.

-

Alkylation: Reaction with alkyl halides to produce N-alkylamino-pyrrolidinones.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-substituted amino derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Precursor to Heterocyclic Systems

The N-amino group can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems, which are of great interest in medicinal chemistry. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazole or pyrazolone-fused lactams.

Role of the p-Toluenesulfonate Salt

The formation of the p-toluenesulfonate salt serves several practical purposes:

-

Improved Handling: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the often oily or hygroscopic free base.

-

Enhanced Solubility: The salt form can improve the solubility of the compound in certain solvents, which can be advantageous for subsequent reactions.

-

Purification: Salt formation is a common method for the purification of amines.

Sources

- 1. 1-(AMino)-2-pyrollidinone p-toluenesulfonate | 924898-12-4 [chemicalbook.com]

- 2. 924898-12-4|this compound|BLD Pharm [bldpharm.com]

- 3. 924898-12-4 | this compound | Ambeed.com [ambeed.com]

- 4. 1-Aminopyrrolidin-2-one | C4H8N2O | CID 12494974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (CAS 924898-12-4): A Key Intermediate in TGF-β Pathway Inhibition

Introduction: Unveiling a Crucial Building Block in Modern Oncology

1-(Amino)-2-pyrrolidinone p-toluenesulfonate, identified by CAS number 924898-12-4, is a specialized organic salt that has garnered significant interest within the drug development landscape. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of potent therapeutic agents. Its primary significance lies in its role as a precursor to Galunisertib (LY2157299), a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase.[1][2] The TGF-β signaling pathway is a pivotal player in numerous cellular processes, and its dysregulation is a hallmark of various pathologies, most notably cancer, where it contributes to tumor growth, metastasis, and immune evasion.[3][4] This guide provides an in-depth technical overview of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, tailored for researchers, scientists, and drug development professionals.

Table 1: Core Compound Properties [5][6]

| Property | Value |

| CAS Number | 924898-12-4 |

| Molecular Formula | C₁₁H₁₆N₂O₄S |

| Molecular Weight | 272.32 g/mol |

| Synonyms | LY2157299 Intermediate, 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate |

| Appearance | White to off-white solid (typical) |

| Storage Conditions | Inert atmosphere, 2-8°C |

Strategic Synthesis: From Commodity Chemicals to a High-Value Intermediate

The synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a multi-step process that begins with readily available starting materials. The core pyrrolidinone structure is first functionalized with an amino group, followed by the formation of the p-toluenesulfonate salt. This salt form often enhances stability and improves handling characteristics, which is a crucial consideration in a multi-step pharmaceutical manufacturing process.

Synthesis of the 1-Amino-2-pyrrolidinone Free Base

A common and efficient method for the synthesis of the 1-amino-2-pyrrolidinone core involves the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate.[7] This reaction provides a direct route to the desired N-aminated pyrrolidinone ring system.

Caption: Reaction scheme for the synthesis of 1-Amino-2-pyrrolidinone.

Step-by-Step Protocol: Synthesis of 1-Amino-2-pyrrolidinone [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and hydrazine hydrate (80% solution in water is commonly used). A typical molar ratio is 1:1.2 (GBL to hydrazine hydrate) to ensure complete conversion of the starting lactone.

-

Reaction Conditions: The reaction mixture is heated to reflux. The temperature will depend on the boiling point of the mixture, but it is typically in the range of 100-120°C. The reaction is monitored for completion, which can take several hours.

-

Work-up and Isolation: After cooling to room temperature, the excess water and unreacted hydrazine are removed under reduced pressure. The resulting crude product, 1-amino-2-pyrrolidinone, can be purified by vacuum distillation.

Expert Insight: The use of a slight excess of hydrazine hydrate drives the reaction to completion. The work-up is critical to remove water, which can interfere with the subsequent salt formation step. The purity of the isolated 1-amino-2-pyrrolidinone at this stage is important for the quality of the final p-toluenesulfonate salt.

Formation of the p-Toluenesulfonate Salt

The formation of the p-toluenesulfonate (tosylate) salt is a standard acid-base reaction. This step is crucial for producing a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil or a low-melting solid.

Caption: Formation of the p-toluenesulfonate salt.

Step-by-Step Protocol: Preparation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate

-

Dissolution: Dissolve the purified 1-amino-2-pyrrolidinone in a suitable organic solvent. A common choice would be a solvent in which the free base is soluble but the tosylate salt has limited solubility at cooler temperatures, such as ethyl acetate or isopropanol.

-

Acid Addition: To the stirred solution of the free base, add a solution of p-toluenesulfonic acid monohydrate (1 molar equivalent) in the same solvent. The addition is typically done at room temperature.

-

Crystallization and Isolation: The p-toluenesulfonate salt will often precipitate out of the solution upon addition of the acid or upon cooling. The crystallization process can be encouraged by cooling the mixture in an ice bath.

-

Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and then dried under vacuum.

Expert Insight: The choice of solvent is critical for obtaining a good yield of high-purity crystalline product. The rate of addition of the p-toluenesulfonic acid solution can influence the crystal size and purity. A slower addition rate generally favors the formation of larger, more well-defined crystals.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in pharmaceutical development to ensure the identity, purity, and consistency of any intermediate. A suite of analytical techniques is employed to fully characterize 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.

Caption: A typical analytical workflow for compound characterization.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons (typically in the range of 2.0-3.5 ppm). Aromatic protons of the p-toluenesulfonate moiety (two doublets in the range of 7.1-7.8 ppm). A singlet for the methyl group of the tosylate at around 2.3 ppm. A broad signal for the amino protons. |

| ¹³C NMR | Carbonyl carbon of the pyrrolidinone ring (around 175 ppm). Aliphatic carbons of the pyrrolidinone ring. Aromatic and methyl carbons of the p-toluenesulfonate group. |

| FTIR (cm⁻¹) | N-H stretching vibrations (around 3200-3400 cm⁻¹). C=O stretching of the lactam (around 1680 cm⁻¹). S=O stretching vibrations from the sulfonate group (around 1175 and 1360 cm⁻¹).[7] Aromatic C-H and C=C stretching. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. UV detection is suitable due to the aromatic nature of the tosylate counter-ion. |

| Mass Spec (ESI+) | A peak corresponding to the protonated 1-amino-2-pyrrolidinone cation [C₄H₈N₂O + H]⁺ at m/z 101.1. |

Self-Validating Protocol Considerations: A robust analytical protocol for this intermediate would include a validated HPLC method for purity determination. This method should demonstrate specificity, linearity, accuracy, precision, and a defined limit of detection and quantification for any potential process impurities. For NMR, the integration of the signals corresponding to the pyrrolidinone moiety and the p-toluenesulfonate moiety should be in a 1:1 ratio, providing an internal validation of the salt's stoichiometry.

Application in Drug Development: A Gateway to TGF-β Inhibition

The primary and most significant application of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is its use as a key starting material in the synthesis of Galunisertib (LY2157299).[1] Galunisertib is a potent and selective inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[2][8]

The TGF-β Signaling Pathway and Its Role in Cancer

The TGF-β signaling pathway is a complex and highly regulated system that controls a multitude of cellular functions, including proliferation, differentiation, apoptosis, and migration.[3] In the context of cancer, TGF-β can have a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor. However, in advanced cancers, tumor cells often become resistant to the growth-inhibitory effects of TGF-β. Instead, the pathway is hijacked by the tumor to promote its own growth, invasion, and metastasis, as well as to suppress the host immune response.[4]

Caption: Simplified TGF-β signaling pathway and the point of inhibition by Galunisertib.

By inhibiting the TGF-βRI kinase, Galunisertib effectively blocks the downstream signaling cascade, preventing the phosphorylation of SMAD2 and SMAD3 proteins.[2] This abrogation of the canonical TGF-β pathway can lead to a reduction in tumor growth, decreased metastasis, and a potential restoration of anti-tumor immunity.[9] The synthesis of Galunisertib, and therefore the demand for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, is directly linked to the clinical and preclinical investigation of this therapeutic strategy.

Conclusion

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is more than just a chemical compound; it is a testament to the intricate and enabling role of synthetic chemistry in the development of targeted cancer therapies. Its synthesis, while based on fundamental organic reactions, requires careful control to ensure the high purity and stability necessary for its use in the production of a clinical-stage drug candidate. For researchers in the field of oncology and medicinal chemistry, a thorough understanding of this key intermediate provides valuable insight into the practical aspects of bringing a novel therapeutic from the laboratory to the clinic. The continued investigation into TGF-β inhibitors like Galunisertib underscores the importance of robust and scalable synthetic routes for such critical building blocks.

References

- Al-Rawi, J. M. A., & Al-Juboori, S. A. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 29(2), 128-137.

- Pagliarini, G., Cignarella, G., & Testa, E. (1966). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. Il Farmaco; edizione scientifica, 21(5), 355–369.

- Herbertz, S., Sawyer, J. S., Stauber, A. J., Gueorguieva, I., & Lahn, M. M. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499.

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. Retrieved from [Link]

- Driscoll, K. E., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6935–6953.

-

Girolami, G. S. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.... Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

- Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug design, development and therapy, 9, 4479–4499.

- Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499.

- Ivanova, Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496.

- Mitchell, J. M., & Finney, N. S. (2005). Synthetic studies of pseurotin A: preparation of an advanced lactam aldehyde intermediate. Organic & biomolecular chemistry, 3(23), 4274–4281.

- Reddy, B. V. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 803–813.

- Benoit, R., et al. (2012). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Journal of Heterocyclic Chemistry, 49(4), 847-852.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

- Wang, S., et al. (2024). Discovery of a Bacterial Hydrazine Transferase That Constructs the N-Aminolactam Pharmacophore in Albofungin Biosynthesis. Journal of the American Chemical Society, 146(17), 11636–11641.

Sources

- 1. [Chemical investigations on the behavior of phenylbutyrolactones. I. Synthesis of alpha-phenyl-gamma-aminobutyric acid and of 3-phenylpyrrolidin-2-one of alpha-phenyl-gamma-butyrolactone. New method of synthesis of 1-aminopyrrolidin-2-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(AMino)-2-pyrollidinone p-toluenesulfonate | 924898-12-4 [chemicalbook.com]

- 6. 924898-12-4|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oncotarget.com [oncotarget.com]

1-aminopyrrolidin-2-one 4-methylbenzenesulfonate structure

An In-depth Technical Guide to 1-Aminopyrrolidin-2-one 4-Methylbenzenesulfonate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate, a salt of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the distinct roles of its constituent ions: the versatile 1-aminopyrrolidin-2-one cation, which serves as a valuable synthetic building block, and the 4-methylbenzenesulfonate (tosylate) anion, a widely used counter-ion for improving the physicochemical properties of active pharmaceutical ingredients. We will delve into its structural characteristics, synthesis protocols, and potential applications, offering field-proven insights for professionals engaged in the design and development of novel therapeutics.

Introduction: A Compound of Two Halves

In modern drug discovery, the selection of not only the active molecule but also its salt form is a critical decision that influences its entire development lifecycle. 1-Aminopyrrolidin-2-one 4-methylbenzenesulfonate is a prime example of this principle, combining a reactive heterocyclic scaffold with a performance-enhancing counter-ion.

The Pyrrolidin-2-one Core: A Privileged Scaffold

The pyrrolidin-2-one (or γ-lactam) ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it a privileged scaffold in medicinal chemistry. The introduction of an amino group at the N-1 position, as seen in 1-aminopyrrolidin-2-one, provides a reactive handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and optimization. The development of novel synthetic routes to create substituted pyrrolidin-2-ones continues to be an active area of research.[1][2]

The 4-Methylbenzenesulfonate (Tosylate) Anion: The Formulation Enhancer

The free base form of many nitrogen-containing compounds often presents challenges such as poor solubility, instability, or being a difficult-to-handle oil. The formation of a salt with a suitable acid is a standard strategy to overcome these issues. Para-toluenesulfonic acid (p-TsOH) is a strong organic acid that yields the tosylate anion. Tosylate salts are frequently favored in pharmaceutical development for their ability to impart high crystallinity, improved aqueous solubility, and low hygroscopicity to the parent compound.[3][4] These characteristics are highly desirable for ensuring consistent manufacturing, stable formulation, and predictable bioavailability.[3][4]

Structural Elucidation and Physicochemical Properties

The title compound is an ionic salt formed by the protonation of the primary amino group of 1-aminopyrrolidin-2-one by p-toluenesulfonic acid.

Chemical Identity of the Constituent Ions

A clear understanding of the individual components is fundamental to appreciating the properties of the final salt.

| Property | 1-Aminopyrrolidin-2-one (Cation Precursor) | p-Toluenesulfonic acid (Anion Source) |

| IUPAC Name | 1-aminopyrrolidin-2-one | 4-methylbenzenesulfonic acid |

| CAS Number | 6837-14-5 | 104-15-4 |

| Molecular Formula | C₄H₈N₂O | C₇H₈O₃S |

| Molecular Weight | 100.12 g/mol | 172.20 g/mol |

| PubChem CID | 12494974 | 6101 |

Data sourced from PubChem.[5]

The Ionic Structure

The formation of the salt involves a proton transfer from the sulfonic acid group (-SO₃H) of p-toluenesulfonic acid to the terminal nitrogen atom (-NH₂) of 1-aminopyrrolidin-2-one. This creates a positively charged ammonium cation and a negatively charged sulfonate anion, which are held together by strong electrostatic forces. This ionic interaction is key to the compound's stability and crystalline nature.

Caption: Ionic structure of the title compound.

Synthesis and Manufacturing

The synthesis of 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate is a two-stage process: first, the preparation of the 1-aminopyrrolidin-2-one free base, followed by the salt formation reaction.

Synthesis of 1-Aminopyrrolidin-2-one

One established method for synthesizing N-amino aza-aliphatic compounds involves the reduction of their corresponding N-nitroso precursors.[6] This approach is favored for its efficiency and applicability to various cyclic amines.

Caption: General synthesis workflow diagram.

Experimental Protocol: Tosylate Salt Formation

This protocol describes a general, self-validating method for preparing the tosylate salt from the free base, a technique widely applicable in pharmaceutical chemistry.[3][4]

Objective: To convert the 1-aminopyrrolidin-2-one free base into its crystalline and more stable tosylate salt.

Materials:

-

1-Aminopyrrolidin-2-one (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.05 eq)

-

Solvent (e.g., Ethyl Acetate, Methanol, or Isopropanol)[3][4]

-

Reaction vessel with magnetic stirring

-

Filtration apparatus

Methodology:

-

Dissolution: Dissolve the 1-aminopyrrolidin-2-one free base in a suitable solvent (e.g., ethyl acetate) in the reaction vessel. Stir until a clear solution is obtained. The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting salt to facilitate precipitation.

-

Acid Addition: In a separate flask, dissolve the p-toluenesulfonic acid monohydrate in a minimal amount of the same solvent. Add this acidic solution dropwise to the stirred solution of the free base at ambient temperature.

-

Crystallization/Precipitation: Upon addition of the acid, the tosylate salt will begin to precipitate, often immediately. The reaction mixture may become a thick slurry.

-

Stirring: Allow the mixture to stir for a period of 1 to 4 hours at ambient temperature to ensure the reaction goes to completion and to promote crystal growth.[4]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the crystalline solid under vacuum to a constant weight.

Validation: The success of the protocol is validated by the formation of a crystalline solid with a sharp melting point, which can be further characterized by techniques like XRPD (X-ray powder diffraction) to confirm its crystalline structure.[4]

Applications in Drug Development

The unique structure of this compound makes it a versatile tool for researchers. Its applications range from being a foundational element in new chemical entities to serving as a key intermediate.

A Versatile Synthetic Intermediate

The primary amine of 1-aminopyrrolidin-2-one is a nucleophilic center that can readily participate in a wide array of chemical transformations. This allows it to serve as a scaffold for building more complex molecules. For instance, pyrrolidinone-bearing benzenesulfonamides have been synthesized and investigated as potent inhibitors of human carbonic anhydrase (CA) isoforms, which are therapeutic targets for various diseases.[7] The ability to easily derivatize this core structure is of high value to medicinal chemists.

Advantages in Preclinical and Formulation Studies

The use of the tosylate salt form provides significant, tangible benefits during the drug development process.

| Property | Free Base (Hypothetical) | Tosylate Salt (Expected) | Rationale & Advantage |

| Physical State | Liquid / Low-melting solid | Crystalline Solid | Crystalline solids are easier to purify, handle, and weigh accurately.[3] |

| Aqueous Solubility | Variable | High | High aqueous solubility is often a prerequisite for good bioavailability.[4] |

| Hygroscopicity | Potentially high | Low | Low hygroscopicity ensures better stability during storage and simplifies formulation.[3][4] |

| Stability | Moderate | High | The salt form is generally more chemically stable than the corresponding free base. |

Safety and Handling

Based on the hazard classifications for the 1-aminopyrrolidin-2-one precursor, the compound should be handled with appropriate care. It is potentially harmful if swallowed, inhaled, or in contact with skin.[5] It may cause skin and serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

1-Aminopyrrolidin-2-one 4-methylbenzenesulfonate is more than just a chemical structure; it represents a strategic combination of a versatile synthetic scaffold and a pharmaceutically accepted counter-ion. For researchers and drug developers, it offers a reliable starting point for the synthesis of novel compounds while simultaneously providing the enhanced physicochemical properties essential for advancing a candidate through the development pipeline. Its logical synthesis and favorable salt characteristics make it a valuable asset in the quest for new and improved therapeutics.

References

-

ChemBK. (n.d.). ALPHA-TRIPHOSPHOPYRIDINE NUCLEOTIDE SODIUM SALT. Retrieved from [Link]

-

LookChem. (n.d.). nicotinamide suppliers USA. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic method for 1-aminopyrrolidin-2-one (1) compound 2.... Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopyrrolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). CID 21711137. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

- Google Patents. (2008).TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF - EP 2124933 B1.

- Google Patents. (n.d.).US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.

-

PubChem. (n.d.). CID 177835453. Retrieved from [Link]

-

PubChem. (n.d.). Ro 04-6790. Retrieved from [Link]

-

PubMed. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Retrieved from [Link]

- Google Patents. (n.d.).EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.

- Google Patents. (n.d.).CN102351750A - Method for preparing methyl benzenesulfonate.

-

PubChem. (n.d.). 4-((2-Amino-4-pyrimidinyl)amino)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). LY-2584702 (tosylate salt). Retrieved from [Link]

-

gsrs. (n.d.). AMG-222 TOSYLATE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzenesulfonic acid;pyrrolidine-2,5-dione. Retrieved from [Link]

- Google Patents. (n.d.).CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

PubMed Central. (2020). Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 5. 1-Aminopyrrolidin-2-one | C4H8N2O | CID 12494974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a key intermediate in contemporary pharmaceutical synthesis. As Senior Application Scientists, our goal is to furnish not just data, but actionable insights grounded in established chemical principles. This document delves into the molecular characteristics, synthesis, analytical methodologies, and safe handling of this compound, with a particular focus on its role in the development of kinase inhibitors. The information herein is curated to support researchers in optimizing their synthetic routes and ensuring the quality and safety of their work.

Core Molecular Profile

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a stable, crystalline salt form of 1-amino-2-pyrrolidinone. The tosylate counterion imparts desirable physical properties, such as improved handling and stability, making it a preferred reagent in multi-step synthetic processes within the pharmaceutical industry.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 272.32 g/mol | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| CAS Number | 924898-12-4 | [1] |

| Appearance | White to off-white crystalline solid (typical) | Inferred from general properties of tosylate salts |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Molecular Structure:

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on established organic chemistry principles for the synthesis of N-amino lactams and their tosylate salts.

Step 1: Synthesis of 1-(Boc-amino)-2-pyrrolidinone (Intermediate)

-

Reaction Setup: To a solution of N-Boc-hydrazine in a suitable aprotic solvent (e.g., THF), add γ-butyrolactone.

-

Activation: In a separate flask, prepare a solution of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in THF.

-

Reaction: Cool the hydrazine/lactone mixture to 0°C and slowly add the phosphine/azodicarboxylate solution. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 1-(Boc-amino)-2-pyrrolidinone.

Step 2: Deprotection and Salt Formation

-

Dissolution: Dissolve the purified 1-(Boc-amino)-2-pyrrolidinone in a suitable solvent such as ethyl acetate or isopropanol.

-

Acidification: Add a stoichiometric amount of p-toluenesulfonic acid monohydrate dissolved in the same solvent.

-

Crystallization: Stir the mixture at room temperature. The tosylate salt will precipitate out of the solution. The process can be aided by cooling the mixture.

-

Isolation: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

Application in Drug Development: A Case Study of Galunisertib (LY2157299)

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a crucial building block for the synthesis of galunisertib (LY2157299), a potent and selective inhibitor of the TGF-β receptor I (TGFβRI) kinase. [2][3]The pyrrolidinone core is a common scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.

The Role in Galunisertib Synthesis:

In the synthesis of galunisertib, the N-amino group of 1-amino-2-pyrrolidinone serves as a key nucleophile for the construction of the dihydropyrrolopyrazole core of the final drug molecule. The use of the tosylate salt offers several advantages in a manufacturing setting:

-

Stability: The salt is typically a stable, crystalline solid, which is easier to handle, store, and dispense accurately compared to the free base, which may be an oil or a less stable solid.

-

Purity: The crystallization process used to form the salt serves as an effective purification step, removing impurities from the preceding synthetic steps.

-

Consistency: A well-defined crystalline form ensures batch-to-batch consistency, which is critical for regulatory compliance in pharmaceutical manufacturing.

Caption: Role as a key intermediate in kinase inhibitor synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Pyrrolidinone Protons: Methylene protons adjacent to the carbonyl group (C3-H₂) and the nitrogen (C5-H₂) would appear as multiplets, typically in the 2.0-3.5 ppm range. The C4-H₂ protons would also be a multiplet in a similar region.

-

Toluenesulfonate Protons: The aromatic protons of the tosyl group would appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The methyl protons of the tosyl group would be a singlet around 2.3-2.4 ppm.

-

Amine Protons: The N-NH₂ protons would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase HPLC method would be appropriate for this polar, ionic compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the tosylate group absorbs (e.g., 220 or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

This method would allow for the separation of the target compound from potential impurities such as unreacted starting materials or by-products from the synthesis. The p-toluenesulfonate moiety provides a strong chromophore for UV detection. [4][5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is not widely public, a risk assessment can be conducted based on the constituent parts and related compounds.

-

Pyrrolidinone Moiety: Related compounds like N-methyl-2-pyrrolidinone are known to be skin and eye irritants and may have reproductive toxicity. [2][3][6]* p-Toluenesulfonate Moiety: Tosylates can be alkylating agents and should be handled with care. The parent acid, p-toluenesulfonic acid, is corrosive.

-

General Handling: As a precaution, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. [2][3][6] First Aid Measures (General Recommendations):

-

In case of skin contact: Immediately wash with plenty of soap and water. [6]* In case of eye contact: Rinse cautiously with water for several minutes. [6]* If inhaled: Move the person to fresh air.

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a valuable synthetic intermediate whose properties are well-suited for the rigors of pharmaceutical manufacturing. Its stable, crystalline nature and its role as a precursor to important kinase inhibitors like galunisertib underscore its significance in modern drug development. This guide provides a foundational understanding of its synthesis, characterization, and handling, intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors. Further in-depth analytical data and specific process parameters are often available directly from commercial suppliers.

References

- Spectrum Chemical. (2015, June 3). SAFETY DATA SHEET: 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE.

- 1H and 13C NMR spectra of compound 2a. (n.d.).

- Herbert, T. P., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6674.

- Fisher Scientific. (2009, November 12).

- Gueorguieva, I., et al. (2015). A phase I study of the oral TGF-beta receptor I kinase inhibitor LY2157299 monohydrate in patients with advanced cancer. Clinical Cancer Research, 21(3), 553-560.

- BLDpharm. (n.d.). 924898-12-4|1-(Amino)

- Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.

- Zotova, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.

- Gómez-Cea, A., et al. (2000). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines. Journal of Chemical Research, Synopses, (9), 406-407.

- EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google P

- ChemicalBook. (n.d.).

- Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Thermo Fisher Scientific.

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- Nageswari, A., Reddy, K. V. S. R. K., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of the Iranian Chemical Society, 8(3), 774-782.

- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.

- Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

- BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same - Google P

- Supuran, C. T., et al. (2013). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Journal of enzyme inhibition and medicinal chemistry, 28(4), 733-739.

- U.S. National Library of Medicine. (n.d.). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.

- ChemicalBook. (n.d.). p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum.

Sources

- 1. 924898-12-4|1-(Amino)-2-pyrollidinone p-toluenesulfonate|BLD Pharm [bldpharm.com]

- 2. louisville.edu [louisville.edu]

- 3. fishersci.com [fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

1-(Amino)-2-pyrollidinone p-toluenesulfonate synthesis route

An In-depth Technical Guide to the Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a key organic salt, valuable as a stable, crystalline intermediate for pharmaceutical drug development and complex molecule synthesis. The p-toluenesulfonate (tosylate) counter-ion imparts desirable properties to the parent amine, 1-Amino-2-pyrrolidinone, such as improved handling, stability, and ease of purification. This guide provides a comprehensive overview of a reliable two-step synthesis route, delving into the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters for researchers and drug development professionals.

PART 1: The Synthetic Pathway: A Two-Step Approach

The synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is efficiently achieved through a two-step process. The first step involves the formation of the core heterocyclic structure, 1-Amino-2-pyrrolidinone, via the aminolysis of γ-butyrolactone. The subsequent step is a straightforward acid-base reaction to form the desired p-toluenesulfonate salt.

Step 1: Synthesis of 1-Amino-2-pyrrolidinone

The foundational step is the synthesis of 1-Amino-2-pyrrolidinone through the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nitrogen source for the formation of the N-amino lactam.

Step 2: Formation of the p-Toluenesulfonate Salt

The second step involves the protonation of the basic amino group of 1-Amino-2-pyrrolidinone by the strong acid, p-toluenesulfonic acid (PTSA). This acid-base reaction yields the stable 1-(Amino)-2-pyrrolidinone p-toluenesulfonate salt. The use of PTSA is common in organic synthesis to form salts of amines, thereby enhancing their stability and crystallinity.[2][3][4]

Overall Synthesis Workflow

Caption: Mechanism of 1-Amino-2-pyrrolidinone formation. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Mechanism of p-Toluenesulfonate Salt Formation

The formation of the tosylate salt is a straightforward acid-base reaction. The sulfonic acid group (-SO₃H) of p-toluenesulfonic acid is highly acidic and readily donates a proton (H⁺) to the basic amino group (-NH₂) of 1-Amino-2-pyrrolidinone. This results in the formation of an ammonium cation and a tosylate anion, which are held together by electrostatic forces.

Caption: Acid-base mechanism for the formation of the p-toluenesulfonate salt.

PART 3: Experimental Protocols

Protocol 1: Synthesis of 1-Amino-2-pyrrolidinone

This protocol is adapted from established procedures for the lactamization of γ-butyrolactone with hydrazine. [1] Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add γ-butyrolactone (1.0 eq.).

-

Add hydrazine hydrate (1.2 eq.) dropwise to the γ-butyrolactone with stirring.

-

The reaction mixture is then refluxed for 5-7 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent and excess hydrazine are removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford 1-Amino-2-pyrrolidinone as a solid.

Protocol 2: Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate

This is a general protocol for the formation of a tosylate salt of an amine.

Materials:

-

1-Amino-2-pyrrolidinone

-

p-Toluenesulfonic acid monohydrate

-

Ethyl acetate or Isopropanol

-

Beaker or Erlenmeyer flask

-

Stirring plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 1-Amino-2-pyrrolidinone (1.0 eq.) in a minimal amount of a suitable organic solvent such as ethyl acetate or isopropanol with stirring.

-

In a separate container, dissolve p-toluenesulfonic acid monohydrate (1.0 eq.) in the same solvent.

-

Slowly add the p-toluenesulfonic acid solution to the 1-Amino-2-pyrrolidinone solution with continuous stirring at room temperature.

-

The p-toluenesulfonate salt will precipitate out of the solution upon formation. The mixture may be cooled in an ice bath to maximize precipitation.

-

Continue stirring for 30-60 minutes to ensure complete salt formation.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to obtain pure 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.

PART 4: Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 1-Amino-2-pyrrolidinone

| Reagent | Molar Ratio | Key Reaction Parameters |

| γ-Butyrolactone | 1.0 | Starting material |

| Hydrazine Hydrate (80%) | 1.2 | Nucleophile |

| Solvent | N/A (can be run neat or in ethanol) | |

| Temperature | Reflux | |

| Reaction Time | 5-7 hours | |

| Typical Yield | 50-65% |

Table 2: Reagents and Reaction Conditions for the Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate

| Reagent | Molar Ratio | Key Reaction Parameters |

| 1-Amino-2-pyrrolidinone | 1.0 | Base |

| p-Toluenesulfonic Acid Monohydrate | 1.0 | Acid |

| Solvent | Ethyl acetate or Isopropanol | |

| Temperature | Room Temperature | |

| Reaction Time | 30-60 minutes | |

| Typical Yield | >95% |

References

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

-

Structure of Ammonium p-Toluenesulfonate. (1991). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate

A Senior Application Scientist's Synthesis of Field-Proven Insights and Authoritative Research for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a chemical entity belonging to the broader class of pyrrolidinone derivatives. While direct, in-depth research on the specific mechanism of action of this salt is not extensively documented in publicly available literature, a comprehensive understanding of its potential pharmacological activities can be extrapolated from the well-established properties of the pyrrolidinone scaffold. This guide synthesizes existing knowledge on pyrrolidinone derivatives to propose a putative mechanism of action for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, focusing on its potential as a nootropic, neuroprotective, and anticonvulsant agent. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured overview of the underlying science and methodologies for further investigation.

Introduction to the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] This versatile heterocyclic system is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a diverse range of pharmacological activities.[2][4] The interest in pyrrolidinone derivatives stems from their potential to modulate various physiological processes, making them attractive candidates for drug discovery and development.[1][3]

The parent compound, 2-pyrrolidinone, is a polar aprotic solvent and a key intermediate in the synthesis of various chemicals, including pharmaceuticals.[5] Its derivatives have been extensively studied for their therapeutic potential, leading to the development of clinically significant drugs.[6]

The Emergence of Pyrrolidinone Derivatives in Neuroscience

The journey of pyrrolidinone derivatives in neuroscience began with the pioneering work on Piracetam in the late 1960s.[6] This research introduced the concept of "nootropics," substances that enhance cognitive functions such as learning and memory.[6] Subsequently, a plethora of pyrrolidinone analogs have been synthesized and investigated for their potential to treat a range of neurological and psychiatric disorders. These compounds are broadly recognized for their nootropic, neuroprotective, and anticonvulsant properties.[6]

A key characteristic that distinguishes pyrrolidinone-based psychoactive drugs is their favorable safety profile, often lacking sedative, analgesic, or significant motor side effects.[6] This has fueled continued interest in this class of compounds for therapeutic applications.

Proposed Mechanism of Action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate

Based on the established pharmacology of structurally related pyrrolidinone derivatives, the mechanism of action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is likely multifaceted, involving modulation of neuronal plasticity, enhancement of neurotransmitter systems, and protection against neuronal damage. It is important to note that the following proposed mechanisms are inferred from the broader class of pyrrolidinone compounds and require direct experimental validation for this specific salt.

Nootropic and Neuroprotective Effects

The cognitive-enhancing and neuroprotective effects of pyrrolidinone derivatives are thought to be mediated through several interconnected pathways:

-

Modulation of Neuronal Membranes: One of the earliest proposed mechanisms for nootropics like Piracetam is their ability to interact with and restore the fluidity of neuronal cell membranes. This interaction is believed to enhance the function of membrane-bound proteins, including receptors and ion channels, thereby improving neuronal signaling and plasticity.

-

Enhancement of Neurotransmitter Systems: Pyrrolidinone derivatives have been shown to potentiate the function of various neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, which are crucial for learning and memory. This may involve increasing the density of postsynaptic receptors or enhancing neurotransmitter release.

-

Mitochondrial Function and Cerebral Metabolism: Improved cerebral metabolism and mitochondrial function are also implicated in the nootropic and neuroprotective effects. By enhancing energy production within neurons, these compounds may increase neuronal resilience to metabolic and oxidative stress.

-

Antioxidant Activity: Several pyrrolidinone derivatives have demonstrated antioxidant properties, which can protect neurons from damage induced by reactive oxygen species (ROS).[7][8] This is a critical mechanism in neurodegenerative diseases and ischemic brain injury.

Anticonvulsant Properties

The pyrrolidinone scaffold is also present in several anticonvulsant drugs, with Levetiracetam being a prominent example.[6] The anticonvulsant mechanism of these compounds is distinct from traditional antiepileptic drugs and is thought to involve:

-

Modulation of Synaptic Vesicle Protein 2A (SV2A): Levetiracetam and its analogs bind to SV2A, a protein involved in the regulation of neurotransmitter release. This interaction is believed to reduce synaptic transmission and thereby suppress seizure activity.

-

Inhibition of Voltage-Gated Calcium Channels: Some pyrrolidinone derivatives may also exert their anticonvulsant effects by modulating the activity of voltage-gated calcium channels, which play a critical role in neuronal excitability.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanisms of action for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

| Assay Type | Objective | Key Methodologies |

| Receptor Binding Assays | To determine the binding affinity of the compound to known targets of pyrrolidinone derivatives (e.g., SV2A). | Radioligand binding assays using cell membranes expressing the target receptor. |

| Neurotransmitter Release Assays | To investigate the effect of the compound on the release of key neurotransmitters (e.g., acetylcholine, glutamate). | Synaptosome preparations or cultured neurons stimulated to induce neurotransmitter release, followed by quantification using HPLC or ELISA. |

| Electrophysiology | To assess the compound's effect on neuronal excitability and synaptic transmission. | Patch-clamp recordings from cultured neurons or brain slices to measure ion channel currents and synaptic potentials. |

| Cell-Based Assays for Neuroprotection | To evaluate the compound's ability to protect neurons from various insults (e.g., oxidative stress, excitotoxicity). | Cultured neurons exposed to neurotoxic agents in the presence or absence of the test compound, with cell viability assessed by MTT or LDH assays. |

| Antioxidant Capacity Assays | To quantify the direct antioxidant properties of the compound. | DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. |

In Vivo Models

| Model Type | Species | Objective | Key Parameters to Measure |

| Cognitive Enhancement Models | Rodents (Mice, Rats) | To assess the nootropic effects of the compound. | Performance in behavioral tasks such as the Morris water maze, passive avoidance test, or novel object recognition test. |

| Neuroprotection Models | Rodents (Mice, Rats) | To evaluate the neuroprotective efficacy of the compound in models of stroke or neurodegeneration. | Infarct volume in stroke models (e.g., MCAO), neuronal cell counts in specific brain regions, and behavioral outcomes. |

| Seizure Models | Rodents (Mice, Rats) | To determine the anticonvulsant activity of the compound. | Seizure threshold in models such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure model. |

Synthesis and Characterization

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a salt formed between 1-amino-2-pyrrolidinone and p-toluenesulfonic acid. The synthesis of 1-amino-2-pyrrolidinone can be achieved through various synthetic routes, often involving the cyclization of suitable precursors. The p-toluenesulfonate salt is typically prepared by reacting the free base with p-toluenesulfonic acid in an appropriate solvent.

Comprehensive characterization of the final product is crucial to ensure its identity, purity, and stability. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.[9]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Elemental Analysis: To determine the elemental composition.

Future Directions and Conclusion

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutics for neurological disorders. While the precise mechanism of action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate remains to be definitively elucidated, the extensive research on related compounds provides a strong foundation for future investigations.

This technical guide has outlined the putative mechanisms of action based on the well-established pharmacology of the pyrrolidinone class of molecules. The proposed nootropic, neuroprotective, and anticonvulsant activities are rooted in the modulation of fundamental neuronal processes. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate and validate these hypotheses.

Further research, including head-to-head comparisons with established pyrrolidinone derivatives and exploration of novel therapeutic applications, will be instrumental in unlocking the full potential of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate as a candidate for drug development. The insights gained from such studies will not only advance our understanding of this specific compound but also contribute to the broader knowledge of neuropharmacology.

References

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.

- Li Petri, G., Contino, A., & Amata, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(10), 992.

- Kumar, R., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(13), 967–989.

- Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. (2016). European Journal of Pharmacology, 776, 146–155.

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (n.d.). Retrieved from [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

- Poyraz, S., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - ResearchGate. (n.d.). Retrieved from [Link]

-

IR spectrum of 1-amino pyrrolidine-2-one. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Aminopyrrolidin-2-one Tosylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-aminopyrrolidin-2-one tosylate (CAS 924898-12-4). While experimental spectra for this specific salt are not widely available in the public domain, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing predicted spectroscopic data, detailed methodologies for data acquisition, and in-depth interpretation to facilitate the identification and quality control of this compound.

Introduction

1-Aminopyrrolidin-2-one tosylate is a salt composed of the cyclic lactam derivative, 1-aminopyrrolidin-2-one, and the p-toluenesulfonate anion. The pyrrolidinone moiety is a common structural motif in medicinal chemistry, and the tosylate counterion is frequently used to improve the crystallinity and handling properties of amine-containing compounds. Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stability of such pharmaceutical intermediates and active pharmaceutical ingredients.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminopyrrolidin-2-one tosylate. The subsequent sections will provide a detailed analysis of the anticipated spectral features, protocols for their acquisition, and visual aids to elucidate structural relationships and fragmentation pathways.

Chemical Structure and Predicted Spectroscopic Features

The chemical structure of 1-aminopyrrolidin-2-one tosylate is presented below. The molecule consists of two distinct ionic components: the 1-aminopyrrolidin-2-one cation and the p-toluenesulfonate anion.

Caption: Chemical structures of the constituent ions of 1-aminopyrrolidin-2-one tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-aminopyrrolidin-2-one tosylate, both ¹H and ¹³C NMR spectra will exhibit signals corresponding to both the cation and the anion.

The predicted ¹H NMR chemical shifts are summarized in Table 1. The spectrum is expected to show signals for the three methylene groups of the pyrrolidinone ring, the amine protons, and the aromatic and methyl protons of the tosylate group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Aminopyrrolidin-2-one Tosylate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrolidinone CH₂ (C3) | ~2.1 | Quintet | 2H |

| Pyrrolidinone CH₂ (C5) | ~2.4 | Triplet | 2H |

| Pyrrolidinone CH₂ (C4) | ~3.5 | Triplet | 2H |

| NH₂ | Variable (broad) | Singlet | 2H |

| Tosylate CH₃ | ~2.3 | Singlet | 3H |

| Tosylate Ar-H (ortho to CH₃) | ~7.1 | Doublet | 2H |

| Tosylate Ar-H (ortho to SO₃) | ~7.5 | Doublet | 2H |

Causality Behind Predictions: The chemical shifts of the pyrrolidinone protons are influenced by the adjacent carbonyl and amino groups. The protons on C5 will be deshielded by the carbonyl group, while the protons on C3 will be the most shielded. The aromatic protons of the tosylate group will appear as two distinct doublets due to the para-substitution pattern.

The predicted ¹³C NMR chemical shifts are presented in Table 2. The spectrum will show distinct signals for the carbonyl carbon, the three methylene carbons of the pyrrolidinone ring, and the four distinct carbons of the tosylate anion.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Aminopyrrolidin-2-one Tosylate

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrrolidinone C=O | ~175 |

| Pyrrolidinone CH₂ (C5) | ~45 |

| Pyrrolidinone CH₂ (C3) | ~30 |

| Pyrrolidinone CH₂ (C4) | ~18 |

| Tosylate CH₃ | ~21 |

| Tosylate Ar-C (ipso to CH₃) | ~141 |

| Tosylate Ar-CH | ~129 |

| Tosylate Ar-CH | ~126 |

| Tosylate Ar-C (ipso to SO₃) | ~145 |

Causality Behind Predictions: The carbonyl carbon (C=O) of the lactam will be the most deshielded carbon, appearing at a high chemical shift. The aromatic carbons of the tosylate will have chemical shifts typical for a substituted benzene ring.

Caption: A standard workflow for acquiring ATR-FTIR spectra.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 1-aminopyrrolidin-2-one tosylate sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound. For an ionic compound like 1-aminopyrrolidin-2-one tosylate, electrospray ionization (ESI) is the preferred technique.

Predicted Mass Spectrum:

-

Positive Ion Mode (ESI+): The spectrum will be dominated by the molecular ion of the cation, [C₄H₈N₂O + H]⁺, with an expected m/z of 101.07.

-

Negative Ion Mode (ESI-): The spectrum will show the molecular ion of the anion, [C₇H₇SO₃]⁻, with an expected m/z of 171.01.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the ions.

-

[C₄H₉N₂O]⁺: Calculated m/z = 101.0715

-

[C₇H₇SO₃]⁻: Calculated m/z = 171.0121

While fragmentation in ESI is generally soft, some fragmentation of the 1-aminopyrrolidin-2-one cation may be observed in the gas phase, for example, through collision-induced dissociation (CID) in a tandem mass spectrometry experiment (MS/MS).

Caption: Plausible fragmentation pathways for the 1-aminopyrrolidin-2-one cation in MS/MS.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

-

MS/MS Analysis (Optional): Select the precursor ions of interest ([C₄H₉N₂O]⁺ and [C₇H₇SO₃]⁻) and perform CID to obtain fragmentation spectra.

-

Data Analysis: Determine the m/z values of the parent ions and any significant fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-aminopyrrolidin-2-one tosylate. By combining the expected ¹H NMR, ¹³C NMR, IR, and MS data with the provided experimental protocols, researchers and analysts can confidently identify and characterize this compound. The provided visualizations of the chemical structure, experimental workflows, and fragmentation pathways serve to enhance the understanding of the key analytical aspects of 1-aminopyrrolidin-2-one tosylate. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive structural confirmation and purity assessment.

References

An In-Depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate: Synthesis, Properties, and Application in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical compounds.[1] Its significance lies in providing a stable, crystalline, and manageable form of 1-amino-2-pyrrolidinone, a versatile building block in organic synthesis. The formation of the p-toluenesulfonate (tosylate) salt is a strategic step in multi-step syntheses, ensuring high purity and ease of handling of the reactive amine precursor. This guide delves into the synthesis, chemical properties, and the pivotal application of this compound, offering a comprehensive resource for professionals in drug discovery and development. The core application of this intermediate is in the synthesis of galunisertib (LY2157299), a potent and selective inhibitor of the transforming growth factor-β (TGF-β) receptor I kinase, which has been investigated for the treatment of various cancers.[2][3][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 924898-12-4 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| Appearance | Crystalline solid | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis and Mechanism

The synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate involves two key stages: the formation of the 1-amino-2-pyrrolidinone core followed by its conversion to the tosylate salt.

Synthesis of 1-Amino-2-pyrrolidinone

The synthesis of the parent compound, 1-amino-2-pyrrolidinone, can be achieved through various routes. One common method involves the reduction of N-nitrosopyrrolidone.[6] This process typically utilizes a reducing agent like zinc powder in the presence of an ammonium salt.[6]

Diagram: Synthesis of 1-Amino-2-pyrrolidinone

Caption: General reaction scheme for the synthesis of 1-Amino-2-pyrrolidinone.

Formation of the p-Toluenesulfonate Salt

The conversion of the free base, 1-amino-2-pyrrolidinone, into its p-toluenesulfonate salt is a critical step for purification and stabilization. This is typically achieved by reacting the amine with p-toluenesulfonic acid in a suitable solvent. The choice of solvent is crucial to facilitate the precipitation of the crystalline salt, thereby enabling its isolation in high purity.[7][8] The formation of the tosylate salt enhances the compound's stability and improves its handling characteristics, which is particularly important in a pharmaceutical manufacturing context.[9]

Experimental Protocol: Preparation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate

-

Dissolution: Dissolve 1-amino-2-pyrrolidinone in a suitable organic solvent, such as ethyl acetate or isopropanol.[7][9]

-

Acid Addition: Slowly add a solution of p-toluenesulfonic acid monohydrate in the same solvent to the 1-amino-2-pyrrolidinone solution with stirring. An equimolar amount of the acid is typically used.

-